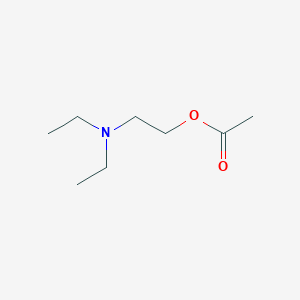

2-(Diethylamino)ethyl acetate

Descripción

Propiedades

Número CAS |

10369-82-1 |

|---|---|

Fórmula molecular |

C8H17NO2 |

Peso molecular |

159.23 g/mol |

Nombre IUPAC |

2-(diethylamino)ethyl acetate |

InChI |

InChI=1S/C8H17NO2/c1-4-9(5-2)6-7-11-8(3)10/h4-7H2,1-3H3 |

Clave InChI |

IDIFJUBLWASPDU-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C |

SMILES canónico |

CCN(CC)CCOC(=O)C |

Otros números CAS |

10369-82-1 |

Sinónimos |

2-diethylaminoethyl acetate acetylcaine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 2-(Diethylamino)ethyl acetate

- CAS Registry Number : 10369-82-1

- Molecular Formula: Inferred as C₈H₁₇NO₂ (structure: CH₃COOCH₂CH₂N(C₂H₅)₂).

- Synonyms: Acetylcaine, CID82591, NSC 408333 .

- Commercial availability is confirmed via supplier listings .

Comparison with Structurally Similar Compounds

2-(Dimethylamino)ethyl Acetate

- IUPAC Name: 2-(Dimethylamino)ethyl acetate

- CAS No.: 1421-89-2 .

- Molecular Formula: C₆H₁₃NO₂ (MW: 131.18 g/mol) .

- Key Differences: Structure: Replaces diethyl groups with dimethyl on the amine, reducing steric bulk and lipophilicity. Physical Properties: Liquid at room temperature; higher water solubility compared to the diethyl analog due to smaller alkyl groups . Applications: Explicitly noted as a medical intermediate in pharmaceutical research . Safety: Classified under RTECS AH2100000; regulated under TSCA .

Data Table 1: Physical and Chemical Properties

Ethyl 2-(Diethylamino)-2-phenylacetate

- CAS No.: 2059944-97-5 .

- Molecular Formula: C₁₄H₂₁NO₂ (MW: 235.33 g/mol).

- Applications: Likely used in pharmaceuticals due to structural similarity to chiral auxiliaries or bioactive molecules .

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

- CAS No.: 51816-17-2 .

- Molecular Formula : C₁₄H₂₂N₂O (MW: 234.34 g/mol).

- Key Differences: Functional Group: Replaces the ester with an amide, altering reactivity (e.g., resistance to hydrolysis) and hydrogen-bonding capacity. Applications: Potential use in drug design, leveraging the amide group’s stability .

2-(Diethylamino)ethyl Acrylate HCl

- CAS No.: Not explicitly listed; suppliers note 5 variants .

- Key Differences :

- Structure : Contains an acrylate group (CH₂=CHCOO-) instead of acetate, enabling polymerization or cross-linking reactions.

- Applications : Relevant in polymer chemistry or coatings due to acrylate reactivity .

Q & A

Q. What are the standard synthetic routes for 2-(diethylamino)ethyl acetate, and how can its purity be optimized during purification?

A common synthesis involves reacting diethylaminoethanol with acetic anhydride or acetyl chloride under controlled conditions. For example, analogous compounds like 4-(diethylamino)-2-(prop-2-ynyloxy)benzaldehyde are synthesized via refluxing with propargyl bromide in acetone, followed by extraction with ethyl acetate and purification via flash column chromatography (3:7 ethyl acetate/petroleum ether) . To optimize purity, techniques like fractional distillation or preparative HPLC are recommended, especially given the compound’s sensitivity to hydrolysis.

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : For structural confirmation of the diethylamino and acetate groups.

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect volatile byproducts.

- FT-IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for the acetate ester).

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability, critical for storage and reaction planning.

Data from NIST Standard Reference Database 69 and PubChem provide validated spectral and thermodynamic benchmarks .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Advanced Research Questions

Q. How does this compound interact with biological systems, and what are its potential pharmacological applications?

While direct studies on this compound are limited, structurally related diethylamino-phenyl-acetic acid derivatives exhibit antiviral, anti-inflammatory, and receptor-binding activities . The tertiary amine group may facilitate membrane permeability, making it a candidate for prodrug design. Methodologically, in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) combined with molecular docking studies can elucidate its bioactivity.

Q. What challenges arise in reconciling conflicting data on the compound’s stability under varying pH conditions?

Conflicting stability data may stem from differences in experimental setups. For example:

- Hydrolysis Kinetics : Under acidic conditions (pH < 3), the ester group hydrolyzes rapidly (t₁/₂ < 1 hr), whereas neutral/basic conditions (pH 7–9) show slower degradation .

- Temperature Effects : Elevated temperatures accelerate hydrolysis; Arrhenius plots can model degradation rates.

To resolve contradictions, researchers should standardize buffers, ionic strength, and temperature controls, referencing protocols from thermochemistry databases like NIST .

Q. How can this compound be leveraged in drug delivery systems?

The compound’s amphiphilic nature (polar acetate and hydrophobic diethylamino groups) enables micelle or liposome formation. For example:

- pH-Responsive Delivery : The tertiary amine protonates in acidic environments (e.g., tumor tissues), enhancing payload release.

- Complexation : It can stabilize hydrophobic drugs via hydrogen bonding, as seen in ethyl acetate-mediated syntheses of bioactive molecules .

Q. What computational methods are recommended for predicting the compound’s reactivity and degradation pathways?

- Density Functional Theory (DFT) : To model hydrolysis transition states and identify reactive sites.

- Molecular Dynamics (MD) Simulations : To study solvent interactions and stability in biological matrices.

PubChem’s canonical SMILES (CCN(CC)CCOC(=O)C) and InChIKey (GOLSFPMYASLXJC-UHFFFAOYSA-N) provide input parameters for these simulations .

Methodological Considerations

Q. How should researchers handle discrepancies in reported spectral data for this compound?

Q. What safety protocols are critical when working with this compound?

- Ventilation : Use fume hoods due to potential volatility and amine-related odors .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Data Contradiction Analysis

Q. How can researchers address inconsistent biological activity reports for analogs of this compound?

- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., replacing diethylamino with dimethylamino) to isolate bioactive moieties.

- Dose-Response Curves : Quantify activity across concentrations to identify non-linear effects, as seen in indole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.